molecular formula C26H17ClN2O3 B13128289 1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione CAS No. 88605-36-1

1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione

Cat. No.: B13128289
CAS No.: 88605-36-1
M. Wt: 440.9 g/mol
InChI Key: ZGYIHQDNWOEXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the biphenyl and anthracene intermediates. The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The anthracene-9,10-dione core is often prepared through Friedel-Crafts acylation followed by oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted biphenyl and anthracene compounds .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-7-chloroanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene-9,10-dione moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from simpler biphenyl and anthracene derivatives .

Properties

CAS No.

88605-36-1

Molecular Formula

C26H17ClN2O3

Molecular Weight

440.9 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)23-22(25(18)30)20(28)13-21(24(23)29)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2

InChI Key

ZGYIHQDNWOEXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.